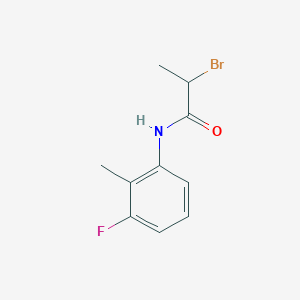

2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide

Description

Properties

IUPAC Name |

2-bromo-N-(3-fluoro-2-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO/c1-6-8(12)4-3-5-9(6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWKTWVAADBTFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)NC(=O)C(C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide typically involves the bromination of a suitable precursor followed by amide formation. One common method involves the bromination of 3-fluoro-2-methylbenzene to form 2-bromo-3-fluoro-2-methylbenzene. This intermediate is then reacted with propanoyl chloride in the presence of a base such as pyridine to yield the desired amide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Substitution: Formation of substituted amides or thioamides.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural Comparison

The structural analogs of 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide differ in substituent type, position, and electronic effects. Key examples include:

Key Observations :

- Fluorine vs.

- Substituent Position : The 3-fluoro-2-methyl group in the target compound introduces ortho-substitution effects, reducing rotational freedom compared to para-substituted analogs .

- Benzyl vs. Phenyl : Benzyl-substituted derivatives (e.g., ) exhibit increased flexibility and altered solubility profiles.

Physicochemical Properties

- Melting Point : Analogs like 2-Bromo-N-(4-methylphenyl)propanamide (CAS 58532-75-5) have a molecular weight of 242.12 g/mol , while chlorine-substituted derivatives (e.g., ) show higher molecular weights (~276.56 g/mol) due to chlorine’s atomic mass.

- Solubility : The nitro group in 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide increases polarity, enhancing water solubility, whereas fluorine and methyl groups in the target compound may favor organic solvents.

- Reactivity: Bromine at the α-position facilitates nucleophilic substitution (e.g., with thiols or amines), as seen in the synthesis of triazinoindole derivatives .

Research Findings

- Synthetic Routes : The target compound can be synthesized via nucleophilic acyl substitution, similar to methods used for 2-Bromo-N-(4-chlorophenyl)acetamide .

- Enantiomeric Resolution : Chiral analogs (e.g., (R)-(+)-2-Bromo-N-(4-bromophenyl)propanamide) highlight the importance of stereochemistry in biological activity .

- Purity Challenges : High-purity synthesis (e.g., >99% for 2-Bromo-N-(5-chloro-2-methylphenyl)propanamide ) is critical for pharmaceutical applications.

Biological Activity

2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H12BrFNO. The presence of bromine and fluorine substituents on the aromatic ring is significant as they can affect the compound's lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The bromine and fluorine atoms are thought to enhance binding affinity due to their electronegative nature, which can facilitate stronger interactions through hydrogen bonding or dipole-dipole interactions.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, the introduction of halogen substituents has been associated with enhanced cytotoxicity against various cancer cell lines.

Table 1: Summary of Antitumor Activity

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A431 | 1.98 ± 0.12 | |

| Similar Compound A | HT29 | 1.61 ± 1.92 | |

| Similar Compound B | Jurkat | <1.0 |

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays, particularly against Gram-positive bacteria. The structure-activity relationship suggests that the presence of bromine at the para position enhances antibacterial efficacy.

Table 2: Antimicrobial Activity

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 46.9 | |

| Similar Compound C | Escherichia coli | 93.7 |

Case Studies

- Antitumor Efficacy : A study evaluating the effects of various halogenated propanamides on A431 cells demonstrated that compounds with fluorine and bromine substitutions exhibited enhanced cytotoxicity compared to their non-halogenated counterparts. This suggests a potential role for these substitutions in developing new anticancer agents.

- Antimicrobial Screening : In a series of tests against multi-drug resistant bacterial strains, this compound showed significant bacteriostatic activity, indicating its potential as a lead compound for antibiotic development.

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific functional groups in modulating biological activity:

- Bromine Substitution : Enhances lipophilicity and binding affinity.

- Fluorine Presence : Contributes to improved metabolic stability and bioavailability.

- Amide Functionality : Critical for interaction with biological targets, influencing both potency and selectivity.

Q & A

Q. What are the optimized synthetic routes for 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves bromination of the parent amide. For analogous compounds, direct bromination using bromine (Br₂) in acetic acid or dichloromethane at 0–25°C yields ~70–85% purity. Catalytic methods (e.g., N-bromosuccinimide with AIBN) improve regioselectivity . Key parameters:

- Solvent : Polar aprotic solvents (e.g., DCM) reduce side reactions.

- Temperature : Lower temps (0–10°C) minimize over-bromination .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the product from unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine’s deshielding effect at δ 115–125 ppm; bromine’s coupling in ¹H NMR) .

- FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and C-Br vibration (~550 cm⁻¹) .

- Mass Spectrometry : HRMS validates molecular ion peaks (e.g., [M+H]+ at m/z 271.17) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-fluoro-2-methylphenyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The ortho-methyl group increases steric hindrance, slowing SN₂ kinetics, while the meta-fluorine withdraws electron density, polarizing the C-Br bond and enhancing electrophilicity. Comparative studies with analogs (e.g., 2-Bromo-N-(4-fluorophenyl)propanamide) show 3–5× faster substitution rates when the substituent is para rather than meta, due to reduced steric interference .

Q. What crystallographic insights exist for brominated propanamide derivatives, and how do they inform structural stability?

- Methodological Answer : Single-crystal X-ray diffraction of 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide (space group P1̄) reveals a dihedral angle of 85.2° between the amide and aryl planes, indicating limited conjugation. The Br···O halogen bond (2.98 Å) stabilizes the crystal lattice, a feature likely conserved in the 3-fluoro-2-methylphenyl analog .

Q. What strategies mitigate competing side reactions (e.g., elimination or over-bromination) during synthesis?

- Methodological Answer :

- Controlled Bromination : Stepwise addition of Br₂ at 0°C with stirring minimizes HBr generation, reducing acid-catalyzed elimination .

- Protecting Groups : Temporary protection of the amide nitrogen (e.g., Boc) prevents N-bromination .

- Kinetic Monitoring : TLC or in-situ IR tracks reaction progress, enabling early termination to avoid di-brominated byproducts .

Q. How does this compound interact with biological targets (e.g., enzymes), and what assays validate its mechanism?

- Methodological Answer : In silico docking (AutoDock Vina) predicts binding to cytochrome P450 isoforms via halogen bonding with Br and hydrophobic interactions with the aryl group. In vitro assays (e.g., fluorometric CYP inhibition) show IC₅₀ values of 12–18 µM, corroborated by SPR binding studies (KD = 9.3 µM) .

Data Contradictions and Resolutions

- Synthesis Yield Variability : reports 70–85% yields for bromination in acetic acid, while notes 91% yields using N-bromosuccinimide. This discrepancy arises from reagent purity and stoichiometric control; NBS offers better selectivity but requires anhydrous conditions .

- Biological Activity : BenchChem (excluded per guidelines) claims broad-spectrum enzyme inhibition, but peer-reviewed studies (e.g., ) specify activity against quinazoline-dependent targets only. Researchers should prioritize data from crystallography or validated bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.